molecular formula C11H10ClF3O2 B7969233 3'-Chloro-6'-n-propoxy-2,2,2-trifluoroacetophenone

3'-Chloro-6'-n-propoxy-2,2,2-trifluoroacetophenone

Cat. No.: B7969233
M. Wt: 266.64 g/mol
InChI Key: XUQLRRWPTFJVDW-UHFFFAOYSA-N
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Description

3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone is a chemical compound with the molecular formula C11H10ClF3O2 It is characterized by the presence of a chloro group, a propoxy group, and trifluoromethyl groups attached to an acetophenone core

Preparation Methods

The synthesis of 3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3’-chloroacetophenone and trifluoroacetic anhydride.

    Reaction Conditions: The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion.

    Industrial Production: On an industrial scale, the production methods are optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols. Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) are typically used.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with methoxide yields a methoxy derivative, while reduction with sodium borohydride yields the corresponding alcohol.

Scientific Research Applications

3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its derivatives may have therapeutic applications.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone exerts its effects involves several molecular targets and pathways:

    Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems. For example, it may inhibit certain enzymes involved in inflammatory pathways.

    Pathways Involved: The pathways affected by this compound include oxidative stress pathways and signal transduction pathways. Its trifluoromethyl groups play a crucial role in modulating its biological activity.

Comparison with Similar Compounds

3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone can be compared with other similar compounds:

    Similar Compounds: Compounds such as 3’-chloro-2,2,2-trifluoroacetophenone and 3’-methoxy-6’-n-propoxy-2,2,2-trifluoroacetophenone share structural similarities.

    Uniqueness: The presence of both chloro and propoxy groups, along with trifluoromethyl groups, makes 3’-Chloro-6’-n-propoxy-2,2,2-trifluoroacetophenone unique. This combination of functional groups imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(5-chloro-2-propoxyphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3O2/c1-2-5-17-9-4-3-7(12)6-8(9)10(16)11(13,14)15/h3-4,6H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUQLRRWPTFJVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Cl)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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